molecular formula C7H6BrNaO3S B7823639 sodium;4-(bromomethyl)benzenesulfonate

sodium;4-(bromomethyl)benzenesulfonate

Cat. No.: B7823639
M. Wt: 273.08 g/mol
InChI Key: VUIRTEIRZXTTPR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

4(Z),7(Z)-decadienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkyne metathesis followed by hydrogenation to introduce the double bonds in the desired positions. The reaction conditions typically involve the use of catalysts such as molybdenum or tungsten complexes .

Industrial Production Methods

In an industrial setting, the production of 4(Z),7(Z)-decadienoic acid may involve the extraction from natural sources such as plant oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods involving the use of olefin metathesis and selective hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4(Z),7(Z)-decadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

4(Z),7(Z)-decadienoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.

    Biology: This compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of bio-based materials and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of 4(Z),7(Z)-decadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(Z),7(Z)-decadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

sodium;4-(bromomethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIRTEIRZXTTPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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